SQ-24798

説明

Historical Trajectory and Seminal Discoveries in Metallocarboxypeptidase Inhibition

The journey toward the synthesis of 2-Mercaptomethyl-5-guanidinopentanoic acid is rooted in a broader history of research into metallocarboxypeptidase inhibitors. Metallocarboxypeptidases, zinc-containing enzymes that cleave C-terminal amino acids from peptides and proteins, have been subjects of intense study since their initial identification as contaminants in pancreatic powders in 1929. sci-hub.st These enzymes are now recognized as key players in a multitude of physiological processes, from digestion to neurohormone maturation and blood pressure regulation. sci-hub.stwikipedia.org

A pivotal moment in the rational design of inhibitors for zinc-dependent peptidases came from studies on angiotensin-converting enzyme (ACE), a metallocarboxypeptidase crucial for blood pressure control. The development of the first ACE inhibitor, captopril, was a landmark achievement that stemmed from an understanding of the enzyme's active site and its similarity to other well-characterized metallocarboxypeptidases like carboxypeptidase A.

A significant conceptual breakthrough that paved the way for compounds like 2-Mercaptomethyl-5-guanidinopentanoic acid was the work of Byers and Wolfenden in the early 1970s. They described L-benzylsuccinic acid as an exceptionally potent inhibitor of carboxypeptidase A, terming it a "by-product analog." This compound was theorized to bind powerfully to the enzyme's active site by mimicking the products of peptide hydrolysis. While the initial hypothesis about its binding mechanism was later refined, the principle of designing molecules that specifically target the active site of metalloenzymes was firmly established. A crucial aspect of this interaction, later understood to be vital, was the potential for a functional group on the inhibitor to bind to the catalytically essential zinc ion at the enzyme's active site.

This foundation of knowledge in enzyme kinetics and active site mechanics led researchers at the Squibb Institute for Medical Research to explore novel inhibitor designs. Their work culminated in the development of compounds that could specifically target different types of carboxypeptidases by incorporating functionalities that interact with distinct substrate-binding regions of the enzymes.

In 1979, a seminal paper by Ondetti and colleagues detailed the synthesis and activity of a new series of potent and specific inhibitors. acs.org This research introduced two particularly noteworthy compounds: 2-benzyl-3-mercaptopropanoic acid, a powerful inhibitor of carboxypeptidase A, and 2-Mercaptomethyl-5-guanidinopentanoic acid, which demonstrated remarkable potency and specificity for carboxypeptidase B. acs.org The design of these inhibitors was based on the principle of incorporating a sulfhydryl group, which was proposed to bind to the active site zinc ion, thereby potently inhibiting the enzyme's catalytic activity. acs.org The specificity of these inhibitors was attributed to the side chains designed to interact with the specific substrate recognition pockets of the target enzymes. acs.org

Nomenclature and Designations in Scientific Literature

The compound 2-Mercaptomethyl-5-guanidinopentanoic acid is most commonly referred to in scientific literature by its designation from the Squibb Institute for Medical Research: SQ 24,798 . acs.org

The following table summarizes the key research findings for SQ 24,798 and a related compound described in the seminal 1979 study.

| Compound Name | Designation | Target Enzyme | Ki (Inhibition Constant) |

| 2-Mercaptomethyl-5-guanidinopentanoic acid | SQ 24,798 | Carboxypeptidase B | 4 x 10⁻¹⁰ M |

| 2-Mercaptomethyl-5-guanidinopentanoic acid | SQ 24,798 | Carboxypeptidase A | 1.2 x 10⁻⁵ M |

| 2-Benzyl-3-mercaptopropanoic acid | SQ 14,603 | Carboxypeptidase A | 1.1 x 10⁻⁸ M |

| 2-Benzyl-3-mercaptopropanoic acid | SQ 14,603 | Carboxypeptidase B | 1.6 x 10⁻⁴ M |

Data sourced from Ondetti et al., Biochemistry, 1979. acs.org

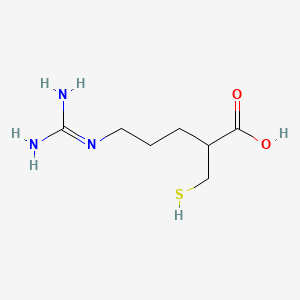

Structure

3D Structure

特性

CAS番号 |

69734-02-7 |

|---|---|

分子式 |

C7H15N3O2S |

分子量 |

205.28 g/mol |

IUPAC名 |

5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid |

InChI |

InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) |

InChIキー |

JOVIPJZDTSYNNW-UHFFFAOYSA-N |

正規SMILES |

C(CC(CS)C(=O)O)CN=C(N)N |

同義語 |

2-mercaptomethyl-5-guanidinopentanoic acid SQ 24,798 SQ 24798 SQ-24,798 SQ-24798 |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Analog Design

Rational Design and Chemical Synthesis Strategies for 2-Mercaptomethyl-5-guanidinopentanoic Acid

The rational design of 2-Mercaptomethyl-5-guanidinopentanoic acid, a derivative of arginine, is predicated on the unique properties that a mercaptomethyl group can introduce at the alpha-position. The presence of a thiol (-SH) group can facilitate covalent bonding with target proteins, act as a metal chelator, or participate in disulfide bond formation, thereby modulating biological activity. The guanidinium (B1211019) group, characteristic of arginine, is crucial for interactions with biological targets through hydrogen bonding and electrostatic interactions. nih.gov

The chemical synthesis of 2-Mercaptomethyl-5-guanidinopentanoic acid is not explicitly detailed in the current literature. However, established methodologies for the synthesis of α-substituted amino acids can be adapted. A plausible retrosynthetic analysis suggests disconnection at the α-carbon, pointing towards several synthetic strategies.

One potential approach involves the alkylation of a protected glycine (B1666218) equivalent . This method would utilize a protected form of glycine, such as a Schiff base or an N-acylated derivative, which can be deprotonated to form a nucleophilic enolate. This enolate can then react with a suitable electrophile containing a protected mercaptomethyl group, such as chloromethyl methyl sulfide. Subsequent deprotection of the amino, carboxyl, and thiol groups would yield the target compound. The guanidino functionality could be introduced late in the synthesis by guanidinylation of an ornithine precursor.

Another viable strategy is the modification of a pre-existing amino acid scaffold . For instance, a protected derivative of glutamic acid could be a suitable starting material. The γ-carboxylic acid could be converted to the corresponding amine and subsequently guanidinylated. The α-position could then be functionalized. This might involve an α-halogenation followed by nucleophilic substitution with a protected thiol-containing nucleophile.

A third approach could be a variation of the Strecker or amidomalonate synthesis . The Strecker synthesis involves the reaction of an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. youtube.com In this case, an aldehyde containing the protected guanidino and mercaptomethyl moieties would be required. The amidomalonate synthesis offers another route, where diethyl acetamidomalonate is alkylated with a suitable electrophile, followed by hydrolysis and decarboxylation to give the desired α-amino acid. libretexts.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Key Steps | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Alkylation of Glycine Equivalent | 1. Protection of glycine. 2. Deprotonation to form enolate. 3. Alkylation with a mercaptomethyl electrophile. 4. Guanidinylation of a precursor. 5. Deprotection. | Convergent synthesis. | Control of polyalkylation; stability of the mercaptomethyl electrophile. |

| Modification of Glutamic Acid | 1. Protection of glutamic acid. 2. Conversion of γ-carboxyl to a guanidino group. 3. α-Functionalization (e.g., halogenation). 4. Nucleophilic substitution with a thiol equivalent. 5. Deprotection. | Readily available starting material. | Stereochemical integrity at the α-carbon; harsh conditions for some steps. |

| Strecker Synthesis Adaptation | 1. Synthesis of a suitable aldehyde precursor. 2. Reaction with ammonia and cyanide. 3. Hydrolysis of the aminonitrile. | Builds the amino acid core in one step. | Synthesis of the required aldehyde may be complex; harsh hydrolysis conditions. |

Exploration of Synthetic Accessibility for Structurally Related Analogs and Derivatives

The synthetic routes proposed for 2-Mercaptomethyl-5-guanidinopentanoic acid also offer pathways to a variety of structurally related analogs and derivatives. The design of these analogs can be guided by the desire to modulate properties such as lipophilicity, steric bulk, and the chemical reactivity of the thiol group.

Modification of the Mercaptomethyl Group: The thiol group can be readily modified. For instance, it can be oxidized to the corresponding sulfenic, sulfinic, or sulfonic acid, which would alter the electronic and steric properties of the side chain. Alkylation of the thiol would yield thioethers with varying alkyl substituents, allowing for fine-tuning of lipophilicity.

Alterations to the Guanidino Group: The guanidino group can also be a point of modification. N-alkylation or N-acylation of the guanidino moiety can impact its basicity and hydrogen-bonding capabilities. mdpi.com

Changes in the Pentanoic Acid Backbone: The length of the alkyl chain connecting the α-carbon to the guanidino group can be varied. Shorter or longer chains could be synthesized by starting with appropriate precursors, such as protected forms of 2,4-diaminobutanoic acid or 2,6-diaminohexanoic acid (lysine), respectively.

Table 2: Potential Analogs and Derivatives and Their Rationale

| Analog/Derivative Type | Proposed Modification | Rationale for Design |

|---|---|---|

| Oxidized Thiol Analogs | -CH₂-S(O)H, -CH₂-S(O)₂H, -CH₂-S(O)₃H | Alter electronic properties; mimic oxidized states of sulfur-containing amino acids. |

| Thioether Derivatives | -CH₂-S-R (R = alkyl, aryl) | Modulate lipophilicity and steric bulk; introduce new interaction points. |

| N-Substituted Guanidino Analogs | -(CH₂)₃-NH-C(=NR)-NH₂ | Alter pKa and hydrogen bonding pattern of the guanidinium group. |

The synthetic accessibility of these analogs would depend on the chosen synthetic route. For instance, thioether derivatives could be readily prepared by S-alkylation of the final product or a protected intermediate. Homologated analogs would necessitate starting from different amino acid precursors.

Stereochemical Considerations and Asymmetric Synthesis Approaches

The α-carbon of 2-Mercaptomethyl-5-guanidinopentanoic acid is a stereocenter, meaning the compound can exist as two enantiomers (L and D forms). The biological activity of amino acids is often highly dependent on their stereochemistry. khanacademy.org Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Several asymmetric synthesis strategies can be employed to obtain enantiomerically pure 2-Mercaptomethyl-5-guanidinopentanoic acid.

Chiral Auxiliaries: One common approach is the use of a chiral auxiliary. For example, a glycine enolate derived from a chiral oxazolidinone (Evans auxiliary) can be alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched α-amino acid. google.com Similarly, chiral sulfinimines can serve as effective chiral auxiliaries for the asymmetric synthesis of α-amino acids. rsc.org

Asymmetric Catalysis: The use of chiral catalysts for the enantioselective synthesis of amino acids is a rapidly developing field. This can include transition-metal catalyzed hydrogenations of prochiral enamides or alkylations of glycine derivatives under phase-transfer catalysis using chiral catalysts. organic-chemistry.org

Enzyme-Catalyzed Reactions: Enzymes, being inherently chiral, can be used to synthesize or resolve amino acids with high enantioselectivity. For instance, transaminases can be used for the asymmetric amination of α-keto acids. vedeqsa.com

Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the asymmetric synthesis of unnatural α-amino acids under mild conditions. These methods often involve the generation of a radical species that adds to a chiral imine derivative. nih.gov

Table 3: Asymmetric Synthesis Approaches

| Approach | Principle | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary (e.g., Evans Oxazolidinone) | Diastereoselective alkylation of a chiral enolate. | Evans auxiliary, strong base (e.g., LDA), mercaptomethyl electrophile. | High diastereomeric excess, requiring auxiliary cleavage. |

| Chiral Sulfinimines | Nucleophilic addition to a chiral N-sulfinyl imine. | Chiral sulfinimine, organometallic nucleophile. | High enantiomeric excess after removal of the sulfinyl group. rsc.org |

| Asymmetric Phase-Transfer Catalysis | Enantioselective alkylation of a glycine Schiff base. | Glycine Schiff base, chiral quaternary ammonium (B1175870) salt, base, alkylating agent. | Enantiomerically enriched product. |

| Enzyme-Catalyzed Resolution/Synthesis | Stereospecific enzymatic transformation. | Lipases for kinetic resolution of esters; transaminases for asymmetric amination. | High enantiomeric purity. vedeqsa.com |

The choice of the most suitable asymmetric method would depend on factors such as the desired enantiomer, scalability, and the availability of starting materials and catalysts.

Enzymatic Inhibition Dynamics and Mechanistic Characterization

Potent Inhibition of Carboxypeptidase B (CPB) by 2-Mercaptomethyl-5-guanidinopentanoic Acid

2-Mercaptomethyl-5-guanidinopentanoic acid has been identified as a highly potent inhibitor of Carboxypeptidase B (CPB), a zinc-containing exopeptidase that preferentially cleaves C-terminal basic amino acids such as arginine and lysine (B10760008).

The inhibitory potency of 2-Mercaptomethyl-5-guanidinopentanoic acid against Carboxypeptidase B is quantified by its low inhibition constant (Ki). The Ki value for the inhibition of CPB by this compound has been determined to be 4 x 10-10 M. nih.gov This exceptionally low Ki value signifies a very high binding affinity of the inhibitor for the enzyme, indicating that it is a powerful inhibitor of CPB activity.

The mechanism of inhibition by 2-Mercaptomethyl-5-guanidinopentanoic acid is predicated on its interaction with the active site of Carboxypeptidase B. A key feature of this interaction is the coordination of the inhibitor's sulfhydryl group to the catalytically essential zinc ion present in the enzyme's active site. nih.gov This coordination is a critical determinant of the compound's inhibitory activity. In conjunction with this zinc chelation, the guanidinopropyl side chain of the inhibitor is believed to interact with the substrate binding pocket of the enzyme, contributing to its specificity. nih.gov

An important aspect of an inhibitor's profile is its selectivity for its target enzyme over other related enzymes. 2-Mercaptomethyl-5-guanidinopentanoic acid demonstrates a high degree of selectivity for Carboxypeptidase B over the related metallocarboxypeptidase, Carboxypeptidase A (CPA). While it potently inhibits CPB, its inhibitory activity against CPA is significantly weaker, with a Ki value of 1.2 x 10-5 M. nih.gov This represents a selectivity of several orders of magnitude in favor of CPB.

Interaction with Carboxypeptidase A (CPA)

Carboxypeptidase A is another member of the metallocarboxypeptidase family, but it exhibits a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains.

As previously noted, the inhibitory potency of 2-Mercaptomethyl-5-guanidinopentanoic acid against Carboxypeptidase A is substantially lower than its potency against Carboxypeptidase B. The Ki value for CPA inhibition is 1.2 x 10-5 M, which is approximately 30,000-fold higher than its Ki for CPB. nih.gov This marked difference in potency is attributed to the differences in the substrate binding subsites of the two enzymes. The guanidinopropyl side chain of the inhibitor is well-suited to interact with the S1' subsite of CPB, which accommodates basic residues. In contrast, the corresponding subsite in CPA is adapted for hydrophobic residues, leading to a less favorable interaction with the guanidino group of the inhibitor.

Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI/CPB2)

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), is a plasma zymogen that, upon activation to TAFIa, plays a crucial role in downregulating fibrinolysis. nih.gov TAFIa exhibits carboxypeptidase B-like activity, removing C-terminal lysine and arginine residues from partially degraded fibrin (B1330869), thereby preventing the binding of plasminogen and tissue plasminogen activator. nih.gov

Given that activated TAFI (TAFIa) has a substrate specificity similar to that of pancreatic Carboxypeptidase B, it is susceptible to inhibition by compounds that target CPB. ahajournals.org TAFIa is known to be sensitive to inhibition by small synthetic substrate analogs, particularly organic arginine analogs. nih.gov For instance, the structurally related compound 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid has been noted as an inhibitor of TAFIa. nih.gov This strong precedent suggests that 2-Mercaptomethyl-5-guanidinopentanoic acid, as a potent arginine-mimicking inhibitor of Carboxypeptidase B, is also an effective inhibitor of TAFIa.

Data Tables

Table 1: Kinetic Parameters of 2-Mercaptomethyl-5-guanidinopentanoic Acid Inhibition

| Enzyme | Ki Value (M) |

| Carboxypeptidase B (CPB) | 4 x 10-10 |

| Carboxypeptidase A (CPA) | 1.2 x 10-5 |

Characterization of Inhibitory Mechanisms

The inhibitory action of 2-Mercaptomethyl-5-guanidinopentanoic acid is primarily attributed to the strategic positioning of key functional groups that interact with the active site of target carboxypeptidases. The proposed mechanism of inhibition centers on the interaction of its sulfhydryl group with the catalytically crucial zinc ion present in the active site of these enzymes. nih.gov This interaction is a hallmark of a class of potent enzyme inhibitors and is a key determinant of the compound's inhibitory efficacy.

Furthermore, the specificity of 2-Mercaptomethyl-5-guanidinopentanoic acid is conferred by its guanidinopropyl side chain. nih.gov This side chain is designed to fit into the S1' subsite of specific carboxypeptidases that recognize and cleave C-terminal basic amino acids, such as arginine and lysine. The positively charged guanidinium (B1211019) group mimics the side chains of these basic amino acids, allowing for a high-affinity interaction with the enzyme's specificity pocket. This dual-mode of interaction, involving both the zinc-binding sulfhydryl group and the specificity-determining guanidinopropyl side chain, results in a potent and targeted inhibition of a select group of carboxypeptidases.

Modulation of Proteolytic Cascades in Fibrinolysis

The fibrinolytic system, responsible for the dissolution of blood clots, is a finely regulated proteolytic cascade. A key regulator of this process is the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), which, in its activated form (TAFIa), functions as a basic carboxypeptidase. TAFIa attenuates fibrinolysis by removing C-terminal lysine and arginine residues from partially degraded fibrin. These residues serve as binding sites for plasminogen and tissue plasminogen activator (t-PA), and their removal by TAFIa slows down the rate of plasmin generation and, consequently, clot lysis.

Given that 2-Mercaptomethyl-5-guanidinopentanoic acid is a potent inhibitor of basic carboxypeptidases, it is hypothesized to inhibit TAFIa. By blocking the action of TAFIa, the compound would prevent the removal of C-terminal lysine and arginine residues from the fibrin clot. This, in turn, would preserve the binding sites for plasminogen and t-PA, thereby promoting the generation of plasmin and enhancing the rate of fibrinolysis. This mechanism suggests a potential role for 2-Mercaptomethyl-5-guanidinopentanoic acid in modulating the fibrinolytic cascade, tipping the balance towards a more pro-fibrinolytic state. The inhibition of TAFIa by competitive inhibitors has been shown to variably affect the lysis of clotted human plasma in vitro. nih.gov

Inhibition of Carboxypeptidase N (CPN)

Comparative Analysis of Inhibitory Potency and Specificity

Carboxypeptidase N (CPN), also known as lysine carboxypeptidase, is a plasma enzyme that plays a role in inactivating inflammatory peptides like bradykinin (B550075) and anaphylatoxins by cleaving their C-terminal arginine or lysine residues. 2-Mercaptomethyl-5-guanidinopentanoic acid has been identified as a potent inhibitor of human CPN. Its structural similarity to C-terminal basic amino acids, combined with the zinc-chelating mercapto group, allows for high-affinity binding to the active site of CPN.

Pan-Carboxypeptidase Inhibition and Differential Enzyme Recognition

While 2-Mercaptomethyl-5-guanidinopentanoic acid is a highly potent inhibitor of basic carboxypeptidases, it also exhibits inhibitory activity against other members of the carboxypeptidase family, albeit with significantly different potencies. This differential recognition highlights the compound's ability to act as a pan-carboxypeptidase inhibitor with a distinct specificity profile.

A comparative analysis of its inhibitory constants (Ki) against carboxypeptidase A (CPA) and carboxypeptidase B (CPB) reveals this differential activity. 2-Mercaptomethyl-5-guanidinopentanoic acid is an exceptionally potent inhibitor of carboxypeptidase B, with a reported Ki of 4 x 10⁻¹⁰ M. nih.gov In contrast, its inhibitory potency against carboxypeptidase A is substantially lower, with a Ki of 1.2 x 10⁻⁵ M. nih.gov This represents a potency difference of approximately 30,000-fold, underscoring the compound's strong preference for carboxypeptidases that cleave basic amino acids (like CPB) over those that cleave C-terminal hydrophobic or aromatic amino acids (like CPA).

This differential enzyme recognition is a direct consequence of the inhibitor's molecular structure. The guanidinopropyl side chain, which is crucial for its high affinity for CPB, does not favorably interact with the hydrophobic specificity pocket of CPA. This leads to a much weaker binding and, consequently, lower inhibitory potency against CPA.

| Enzyme | Ki (M) | Relative Potency |

| Carboxypeptidase B | 4 x 10⁻¹⁰ | Very High |

| Carboxypeptidase A | 1.2 x 10⁻⁵ | Low |

Structure Activity Relationship Sar and Rational Inhibitor Development

Identification of Pharmacophoric Elements Critical for Enzyme Interaction

The development of potent and specific inhibitors for carboxypeptidases has been achieved by combining functional groups within a single molecule that can interact with distinct substrate-binding regions of the enzyme's active site. nih.gov For 2-Mercaptomethyl-5-guanidinopentanoic acid, a highly potent inhibitor of carboxypeptidase B, the critical pharmacophoric elements can be identified as:

A Zinc-Binding Group: The sulfhydryl (-SH) moiety serves as a crucial zinc-binding group, essential for coordinating with the catalytic zinc ion in the active site of the metalloprotease.

A Specificity-Determining Side Chain: The guanidinopentanoic acid side chain is the key feature responsible for the inhibitor's specificity for carboxypeptidase B. This side chain mimics the basic C-terminal amino acid residues (like arginine and lysine) that are the natural substrates for this enzyme.

An Appropriate Scaffold: The underlying molecular framework correctly positions the zinc-binding group and the specificity-determining side chain to allow for optimal interaction with the enzyme's active site.

The combination of these elements in a precise spatial arrangement is fundamental to the high affinity and selectivity of 2-Mercaptomethyl-5-guanidinopentanoic acid for carboxypeptidase B.

Contribution of Sulfhydryl Moiety to Metalloprotease Active Site Engagement

The sulfhydryl (thiol) group of 2-Mercaptomethyl-5-guanidinopentanoic acid plays a pivotal role in its inhibitory mechanism by directly engaging with the catalytic zinc ion (Zn²⁺) located in the active site of carboxypeptidases. nih.gov This interaction is a hallmark of many potent metalloprotease inhibitors.

It is proposed that the sulfhydryl group binds to the catalytically vital zinc ion, effectively blocking its function in the hydrolytic cleavage of peptide bonds. nih.gov This coordination between the soft sulfur atom of the thiol and the zinc ion is a strong interaction that anchors the inhibitor to the active site. The effectiveness of this interaction is a key contributor to the high potency of the inhibitor. By occupying this critical position, the sulfhydryl moiety prevents the binding and activation of a water molecule that is necessary for the catalytic mechanism of the enzyme.

Influence of the Guanidinopentanoic Acid Side Chain on Specificity and Potency

The guanidinopentanoic acid side chain of 2-Mercaptomethyl-5-guanidinopentanoic acid is the primary determinant of its remarkable specificity and high potency against carboxypeptidase B. nih.gov Carboxypeptidase B is known to cleave C-terminal basic amino acids, such as arginine and lysine (B10760008). The active site of this enzyme contains a specificity pocket (S1' pocket) that is particularly suited to accommodate and interact with these positively charged side chains.

The guanidinopentanoic acid moiety, with its terminal guanidinium (B1211019) group, is an excellent mimic of an arginine side chain. This allows it to form strong ionic and hydrogen bonding interactions with complementary residues within the S1' pocket of carboxypeptidase B, most notably an aspartate residue (Asp255) at the bottom of the pocket. researchgate.net This specific and high-affinity interaction is responsible for the compound's selectivity for carboxypeptidase B over other carboxypeptidases, such as carboxypeptidase A, which prefers bulky aromatic or branched aliphatic side chains. The combination of the strong zinc chelation by the sulfhydryl group and the specific interactions of the guanidinopentanoic acid side chain results in an inhibitor with sub-nanomolar potency against carboxypeptidase B. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 2-Mercaptomethyl-5-guanidinopentanoic acid (SQ 24,798) | Carboxypeptidase B | 4 x 10-10 M |

| 2-Mercaptomethyl-5-guanidinopentanoic acid (SQ 24,798) | Carboxypeptidase A | 1.2 x 10-5 M |

| 2-Benzyl-3-mercaptopropanoic acid (SQ 14,603) | Carboxypeptidase A | 1.1 x 10-8 M |

| 2-Benzyl-3-mercaptopropanoic acid (SQ 14,603) | Carboxypeptidase B | 1.6 x 10-4 M |

Data sourced from Ondetti et al. (1979). nih.gov

Computational Chemistry Approaches to Structure-Activity Correlations

While specific computational studies on 2-Mercaptomethyl-5-guanidinopentanoic acid are not extensively detailed in the provided literature, computational chemistry offers powerful tools to investigate and understand the structure-activity correlations of such inhibitors. Techniques like molecular docking, molecular dynamics (MD) simulations, and free energy calculations can provide profound insights into the binding process.

Molecular Docking: This technique could be used to predict the binding pose of 2-Mercaptomethyl-5-guanidinopentanoic acid within the active site of carboxypeptidase B. Docking studies would likely confirm the coordination of the sulfhydryl group to the catalytic zinc ion and the insertion of the guanidinopentanoic acid side chain into the S1' specificity pocket, showing interactions with key residues like Asp255.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-inhibitor complex over time. tcmsp-e.com These simulations can reveal the stability of the predicted binding pose, the flexibility of both the inhibitor and the enzyme's active site residues, and the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the complex. For instance, MD simulations could illustrate how the guanidinium group maintains its favorable interactions with Asp255 and other residues in the S1' pocket throughout the simulation.

Through these computational approaches, a detailed, atomistic-level understanding of the structure-activity relationships of 2-Mercaptomethyl-5-guanidinopentanoic acid can be achieved, which can guide the design of future generations of carboxypeptidase B inhibitors with even greater potency and selectivity.

Biophysical and Structural Investigations of 2 Mercaptomethyl 5 Guanidinopentanoic Acid Enzyme Complexes

Spectroscopic Probes of Metal Ion Coordination and Ligand Binding

Mass spectrometry (MS), particularly native state MS, is a powerful tool for studying non-covalent enzyme-inhibitor complexes. nih.gov It allows for the determination of binding stoichiometry and can confirm the formation of a ternary complex between the enzyme, the metal ion(s), and the inhibitor. nih.gov For 2-Mercaptomethyl-5-guanidinopentanoic acid, native MS would be expected to show a mass shift corresponding to the formation of the enzyme-inhibitor complex, providing evidence of binding.

Ultraviolet-visible (UV-Vis) spectroscopy can also be employed to probe the metal ion environment. The binding of a thiol-containing inhibitor like 2-Mercaptomethyl-5-guanidinopentanoic acid to a metal center, such as the Zn(II) in many metalloenzymes, can lead to changes in the absorption spectrum. These spectral shifts can be monitored to determine binding affinity and kinetics.

Furthermore, techniques like atomic absorption spectroscopy (AAS) can be used in conjunction with equilibrium dialysis to assess whether the inhibitor displaces the metal ion from the active site or forms a ternary complex. nih.gov In the case of many thiol inhibitors, the mechanism involves the formation of a stable ternary complex with the active site metal. nih.gov

The table below summarizes spectroscopic techniques and their applications in studying the binding of thiol-containing inhibitors.

| Spectroscopic Technique | Information Obtained | Expected Outcome for 2-Mercaptomethyl-5-guanidinopentanoic Acid |

| Native State Mass Spectrometry | Binding stoichiometry, confirmation of complex formation | Detection of the intact enzyme-inhibitor complex, confirming a 1:1 binding ratio. nih.gov |

| UV-Visible Spectroscopy | Changes in the metal coordination environment, binding affinity | Spectral shifts upon binding to the metalloenzyme active site. |

| Atomic Absorption Spectroscopy | Metal ion displacement or ternary complex formation | Confirmation of a ternary complex (Enzyme-Zn(II)-Inhibitor). nih.gov |

| Fluorescence Spectroscopy | Changes in protein conformation upon inhibitor binding | Quenching or enhancement of intrinsic protein fluorescence. |

Crystallographic Insights into Inhibitor-Enzyme Interactions of Related Metalloenzymes (e.g., Thermolysin, TAFIa)

While specific crystallographic data for 2-Mercaptomethyl-5-guanidinopentanoic acid may be limited, insights into its binding mode can be inferred from crystal structures of related inhibitors complexed with metalloenzymes such as thermolysin and Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa).

Thermolysin, a well-characterized zinc-dependent metalloproteinase, serves as a model system for studying inhibitor binding. uit.no Thiol-containing inhibitors of thermolysin typically bind with the thiol group directly coordinating to the active site zinc ion. scispace.com This interaction is a key determinant of their inhibitory potency. It is highly probable that the mercaptomethyl group of 2-Mercaptomethyl-5-guanidinopentanoic acid would adopt a similar binding mode, displacing a water molecule from the zinc coordination sphere. The backbone of the inhibitor would then be positioned to interact with the hydrophobic pockets of the enzyme's active site. nih.gov

The guanidinium (B1211019) group of 2-Mercaptomethyl-5-guanidinopentanoic acid is analogous to the side chain of arginine. In enzyme-inhibitor complexes, the guanidinium group is known to form strong hydrogen bonds and salt bridges with acidic residues such as aspartate and glutamate (B1630785) in the active site. rsc.orgnih.gov This "fork-like" structure allows for multiple points of interaction, enhancing binding affinity and specificity. sci-hub.se In the context of an enzyme like TAFIa, which recognizes arginine-like substrates, the guanidinium moiety of the inhibitor would likely occupy the S1' subsite, forming favorable interactions with key residues.

The following table outlines the probable interactions of 2-Mercaptomethyl-5-guanidinopentanoic acid with a metalloenzyme active site based on crystallographic data of analogous inhibitors.

| Inhibitor Moiety | Probable Interaction | Interacting Enzyme Residues (Examples) |

| Mercaptomethyl Group | Coordination to the active site Zn(II) ion | Histidine residues coordinating the zinc ion scispace.com |

| Peptide Backbone | Hydrogen bonding | Main chain atoms of the enzyme active site |

| Guanidinium Group | Salt bridges and hydrogen bonding | Aspartate and Glutamate residues rsc.orgnih.gov |

Conformational Dynamics of Enzyme-Inhibitor Association

The binding of an inhibitor to an enzyme is often a dynamic process involving conformational changes in both molecules. For a flexible molecule like 2-Mercaptomethyl-5-guanidinopentanoic acid, which has several rotatable bonds, understanding these dynamics is crucial.

Structural studies of arginine kinase have shown that the binding of arginine-like ligands can induce significant conformational changes, often described as a transition from an "open" to a "closed" form. mdpi.com This ligand-induced fit is essential for catalysis and, in the case of inhibitors, for tight binding. It is plausible that the association of 2-Mercaptomethyl-5-guanidinopentanoic acid with a target enzyme would involve a similar mechanism. The initial interaction may be followed by conformational rearrangements in both the inhibitor and the enzyme to achieve an optimal, low-energy bound state.

Computational methods, such as molecular dynamics simulations, can complement experimental data by providing a detailed picture of the conformational landscape of the enzyme-inhibitor complex over time. These simulations can reveal transient interactions and the pathways of inhibitor binding and unbinding.

Interactions Within Complex Biochemical Pathways and Physiological Systems

Impact on Peptide Maturation and Processing Pathways

2-Mercaptomethyl-5-guanidinopentanoic acid is a potent and specific inhibitor of carboxypeptidase B, an enzyme crucial for the maturation of various proteins and peptides. nih.gov Carboxypeptidases are a class of proteases that cleave amino acid residues from the C-terminal end of a peptide chain. wikipedia.org Specifically, carboxypeptidase B targets basic amino acids such as arginine and lysine (B10760008) at the C-terminus. wikipedia.orgworthington-biochem.com This enzymatic activity is a critical step in the post-translational modification of many propeptides and prohormones, converting them into their biologically active forms. wikipedia.org

The process of peptide maturation often involves the initial cleavage of a larger precursor protein by endopeptidases, followed by the removal of C-terminal basic residues by a carboxypeptidase B-like enzyme. nih.gov For instance, the biosynthesis of neuroendocrine peptides like insulin (B600854) requires the action of a carboxypeptidase to trim the prohormone to its mature, active state. wikipedia.org By potently inhibiting carboxypeptidase B, 2-Mercaptomethyl-5-guanidinopentanoic acid can disrupt these essential maturation and processing pathways. This inhibition would lead to an accumulation of unprocessed or partially processed peptides and hormones, potentially altering their physiological functions. The mechanism of inhibition involves the sulfhydryl group of the compound binding to the zinc ion at the active site of the carboxypeptidase. nih.gov

Role in the Regulation of the Complement System (e.g., C3a/C5a inactivation) and Kinin System

The influence of 2-Mercaptomethyl-5-guanidinopentanoic acid extends to the intricate regulation of the complement and kinin systems, largely through its potent inhibition of carboxypeptidase B-like enzymes in the plasma, such as carboxypeptidase N. Carboxypeptidase N is a key regulator of inflammatory mediators, including the anaphylatoxins C3a and C5a, which are generated during complement activation. These potent molecules are involved in a range of inflammatory responses, but their activity is normally kept in check by carboxypeptidase N, which inactivates them by cleaving their C-terminal arginine residue.

By inhibiting carboxypeptidase N, 2-Mercaptomethyl-5-guanidinopentanoic acid prevents the inactivation of C3a and C5a. This leads to a sustained presence and enhanced activity of these anaphylatoxins, which can potentiate inflammatory responses. Similarly, the kinin system, which is involved in inflammation, blood pressure regulation, and pain, is also modulated by carboxypeptidases. These enzymes are responsible for the metabolism of kinins, such as bradykinin (B550075). Inhibition of carboxypeptidase activity by 2-Mercaptomethyl-5-guanidinopentanoic acid can therefore lead to an accumulation of active kinins, further influencing inflammatory and vascular processes. A related compound, Mergetpa, is noted for its use in blocking the conversion of kinins to their metabolites. glpbio.com

Influence on Proteolytic Homeostasis and Extracellular Matrix Remodeling

Proteolytic homeostasis is a delicate balance between the activity of proteases and their inhibitors, which is essential for the normal turnover and remodeling of the extracellular matrix (ECM). The ECM is a dynamic structure that provides structural support to tissues and plays a key role in cell signaling and other physiological processes. nih.gov Its remodeling is critical in development, wound healing, and various pathological conditions. nih.gov This remodeling process is tightly controlled by a variety of proteases, including matrix metalloproteinases (MMPs) and other peptidases.

Carboxypeptidases contribute to this complex network by processing proteins and peptides within the extracellular space. nih.gov For example, Aortic carboxypeptidase-like protein (ACLP) is an ECM protein that binds to collagen and is important in wound healing and fibrosis. nih.gov While the direct impact of 2-Mercaptomethyl-5-guanidinopentanoic acid on ECM remodeling is not extensively detailed in the available literature, its potent inhibition of carboxypeptidase B suggests a potential to disrupt the normal balance of proteolysis. By altering the activity of this specific class of proteases, the compound could interfere with the processing of ECM components or the signaling molecules that regulate ECM turnover. Inhibition of proteases, such as cathepsin B, has been shown to impair ECM degradation. nih.gov

Biochemical Effects on Cellular Metabolism and Signaling Mediated by Carboxypeptidases

The inhibitory action of 2-Mercaptomethyl-5-guanidinopentanoic acid on carboxypeptidases can have significant downstream effects on cellular metabolism and signaling pathways. Carboxypeptidases are involved in a variety of biological processes beyond simple protein degradation, including the regulation of signaling cascades. glpbio.com For instance, certain carboxypeptidases can modulate the activity of peptide hormones and growth factors by cleaving their C-terminal residues, thereby altering their interaction with cell surface receptors and subsequent intracellular signaling.

Emerging Research Frontiers and Prospects for Further Investigation

Design of Next-Generation Inhibitors Leveraging the 2-Mercaptomethyl-5-guanidinopentanoic Acid Scaffold

The established high affinity and selectivity of 2-Mercaptomethyl-5-guanidinopentanoic acid for carboxypeptidase B make its core structure an exemplary starting point for the design of next-generation inhibitors. The combination of a sulfhydryl group, which can interact with the catalytically vital zinc ions in the active site of metalloenzymes, and a guanidinopropyl side chain, which confers specificity, is a powerful design principle. nih.gov Future research endeavors will likely focus on modifying this scaffold to enhance inhibitory potency, improve selectivity for different enzyme isoforms, and optimize pharmacokinetic properties.

Strategies for developing new inhibitors may involve the synthesis of derivatives with altered chain lengths, the introduction of conformational constraints to lock the molecule in a bioactive conformation, or the substitution of the guanidino group with bioisosteres to modulate basicity and interaction profiles. sci-hub.se For instance, the exploration of S-acyl derivatives has shown that a free mercapto function may not be essential for the action of related compounds, suggesting that prodrug strategies could be employed to improve bioavailability. The core structure of 2-Mercaptomethyl-5-guanidinopentanoic acid serves as a valuable template for creating a diverse library of compounds for screening against various enzymatic targets.

A comparative look at the inhibitory constants of 2-Mercaptomethyl-5-guanidinopentanoic acid and a related compound, 2-Benzyl-3-mercaptopropanoic acid, highlights the specificity derived from the guanidinopropyl side chain for carboxypeptidase B.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 2-Mercaptomethyl-5-guanidinopentanoic acid | Carboxypeptidase B | 4 x 10-10 M |

| 2-Mercaptomethyl-5-guanidinopentanoic acid | Carboxypeptidase A | 1.2 x 10-5 M |

| 2-Benzyl-3-mercaptopropanoic acid | Carboxypeptidase A | 1.1 x 10-8 M |

| 2-Benzyl-3-mercaptopropanoic acid | Carboxypeptidase B | 1.6 x 10-4 M |

Identification of Novel Enzyme Targets or Isoforms Susceptible to Inhibition

While the primary known targets of 2-Mercaptomethyl-5-guanidinopentanoic acid are carboxypeptidases A and B, its structural motifs suggest a broader potential for inhibiting other metalloenzymes. nih.gov The guanidino-group modifying enzyme (GME) superfamily, for example, contains numerous potential drug targets that recognize guanidino groups. nih.gov Future research should involve screening this compound and its derivatives against a wider panel of enzymes to identify novel targets. This could include other isoforms of carboxypeptidase, such as carboxypeptidase N (a known target for related inhibitors) and carboxypeptidase R, as well as other classes of enzymes where a charged side chain and a zinc-binding group are important for substrate recognition and catalysis. nih.gov

Furthermore, the guanidino group is a common feature in the substrates of enzymes such as nitric oxide synthases and arginase. eurekaselect.comnih.gov Although the current scaffold may not be optimal for inhibiting these enzymes, it provides a conceptual basis for designing new inhibitors. The field of multi-target drug design could also be an exciting frontier, where derivatives of 2-Mercaptomethyl-5-guanidinopentanoic acid are engineered to inhibit multiple enzymes involved in a particular disease pathway. nih.gov

Below is a table of various carboxypeptidases and other enzymes that could be potential targets for inhibitors derived from the 2-Mercaptomethyl-5-guanidinopentanoic acid scaffold.

| Enzyme Class | Specific Examples | Relevance |

|---|---|---|

| Metallocarboxypeptidases | Carboxypeptidase A, Carboxypeptidase B, Carboxypeptidase N, Carboxypeptidase R | Known targets for the scaffold and related inhibitors. nih.govnih.gov |

| Glutamate (B1630785) Carboxypeptidases | Glutamate carboxypeptidase II (GCPII) | Inhibitors often contain thiol-based scaffolds. johnshopkins.edu |

| Guanidino-group Modifying Enzymes | Arginine kinases, Guanidinoacetate N-methyltransferase | Recognize the guanidino group present in the scaffold. nih.gov |

| Nitric Oxide Synthases (NOS) | iNOS, eNOS, nNOS | Utilize L-arginine, which has a guanidino group. eurekaselect.com |

| Arginases | Arginase I, Arginase II | Metabolize L-arginine. nih.gov |

Advanced In Silico Modeling for Predictive Activity and Selectivity Profiles

The application of advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, holds significant promise for accelerating the discovery of novel inhibitors based on the 2-Mercaptomethyl-5-guanidinopentanoic acid scaffold. mdpi.com Although specific in silico studies on this particular compound are not widely reported, the principles from related inhibitor design projects can be readily applied.

QSAR studies can establish a mathematical relationship between the structural features of a series of analogs and their biological activity. mdpi.com This would enable the prediction of the inhibitory potency of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. Molecular docking simulations can provide insights into the binding mode of 2-Mercaptomethyl-5-guanidinopentanoic acid and its analogs within the active site of target enzymes. mdpi.com These simulations can help to rationalize the observed potency and selectivity, and guide the design of new derivatives with improved binding interactions. For example, docking studies could be used to explore the interactions of the guanidino group in the S1' pocket of carboxypeptidase B and to design modifications that enhance these interactions.

Stereoselective Synthesis and Evaluation of Chiral Analogs for Enhanced Potency or Specificity

The presence of a chiral center at the 2-position of 2-Mercaptomethyl-5-guanidinopentanoic acid introduces the possibility of stereoisomers with differential biological activity. The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound and its analogs is a critical area for future research. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit distinct potency, efficacy, and even toxicity profiles.

Future work in this area would involve the design and execution of asymmetric syntheses to produce the (R)- and (S)-enantiomers of 2-Mercaptomethyl-5-guanidinopentanoic acid and its derivatives. researchgate.net This could be achieved through various strategies, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. mdpi.com Subsequent biological evaluation of the individual enantiomers would be crucial to determine if one stereoisomer is significantly more potent or selective than the other. This knowledge would be invaluable for the development of more effective and specific inhibitors, as the less active enantiomer could be considered an impurity. The synthesis and evaluation of chiral analogs would represent a significant step forward in refining the therapeutic potential of inhibitors based on this scaffold.

Q & A

Q. Critical Parameters :

- Reaction temperature : Maintain 0–25°C to prevent racemization.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Basic: What analytical techniques are most reliable for structural validation of 2-Mercaptomethyl-5-guanidinopentanoic acid?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone structure. The thiol proton (~1.5–2.5 ppm) and guanidine protons (~6.5–8.5 ppm) are key diagnostic signals .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak ([M+H]) and confirms molecular weight (e.g., expected m/z for CHNOS: 230.09) .

- Infrared Spectroscopy (IR) : Peaks at 2500–2600 cm (S-H stretch) and 1650–1750 cm (C=O stretch) validate functional groups .

Data Interpretation Tip : Cross-reference spectral data with computational tools (e.g., NMR prediction software) to resolve ambiguities in stereochemistry .

Advanced: How does 2-Mercaptomethyl-5-guanidinopentanoic acid modulate immune responses, and what experimental models are suitable for mechanistic studies?

Methodological Answer :

The compound suppresses humoral immune responses by antagonizing C3a anaphylatoxin receptors. Key experimental approaches include:

- In vitro lymphocyte assays : Co-culture human peripheral blood lymphocytes (PBLs, 5 × 10 cells/mL) with sheep red blood cells (SRBCs) and titrate the compound (1 mM) to observe dose-dependent suppression of anti-SRBC antibody production .

- Control experiments : Compare effects with C3a-desArg (a C3a analog lacking terminal arginine) to isolate receptor-specific activity .

- Flow cytometry : Use fluorescently labeled antibodies (e.g., anti-CD19, anti-CD3) to assess B-cell and T-cell proliferation inhibition .

Contradiction Management : If results conflict with literature (e.g., variable suppression efficacy), validate reagent purity and cell viability, and consider species-specific receptor affinities (human vs. murine models) .

Advanced: How can researchers resolve discrepancies in reported enzyme inhibition profiles of 2-Mercaptomethyl-5-guanidinopentanoic acid?

Methodological Answer :

Discrepancies often arise from assay conditions or enzyme isoforms. Strategies include:

- Standardized assay buffers : Use Tris-HCl (pH 7.4) with 1 mM DTT to stabilize thiol groups and prevent oxidation .

- Isoform-specific testing : Compare inhibition of carboxypeptidase N (CPN) vs. carboxypeptidase M (CPM), as the compound may exhibit selectivity due to active-site steric effects .

- Kinetic analysis : Perform Michaelis-Menten experiments to distinguish competitive vs. non-competitive inhibition. For example, if increases with inhibitor concentration, competitive binding is likely .

Data Validation : Replicate studies using recombinant enzymes (e.g., expressed in HEK293 cells) to minimize contamination from endogenous proteases .

Methodological: What strategies are effective for studying the compound’s interaction with biological targets?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize C3a receptor on a CM5 chip and measure binding kinetics (ka, kd) in real-time. Use concentrations of 0.1–10 μM to determine .

- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during ligand-receptor binding. Prepare 20 μM receptor and 200 μM compound in PBS (pH 7.4) .

- Molecular Dynamics (MD) Simulations : Model the compound’s docking into the C3a receptor’s guanidine-binding pocket using software like AutoDock Vina. Validate with mutagenesis (e.g., RA mutations) to confirm critical residues .

Troubleshooting : If binding affinity is low, pre-reduce the compound with TCEP to ensure the thiol group is free for interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。